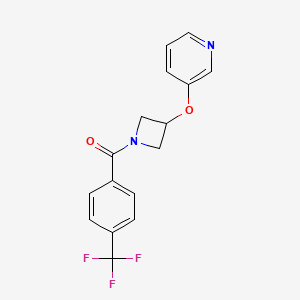

(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Descripción

Propiedades

IUPAC Name |

(3-pyridin-3-yloxyazetidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2/c17-16(18,19)12-5-3-11(4-6-12)15(22)21-9-14(10-21)23-13-2-1-7-20-8-13/h1-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMHKWODLVYIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid serves as a common precursor for functionalized azetidines. Patent WO2018108954A1 outlines a reduction pathway using hydride agents to convert esters to alcohols:

- Methyl azetidine-3-carboxylate hydrochloride is treated with Boc anhydride and triethylamine to form 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate .

- Reduction with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .

Reaction Conditions Table

Staudinger Synthesis of β-Lactams

The PMC article describes a Staudinger [2+2] cycloaddition between imines and ketenes to form β-lactams, which can be reduced to azetidines. For example:

- Imine 6 reacts with phthalylglycyl chloride to yield trans-3-amino-β-lactam, subsequently hydrolyzed to 3-aminoazetidin-2-one .

Deprotection and Acylation

Boc Deprotection

Trifluoroacetic acid (TFA) in CH₂Cl₂ cleaves the Boc group, yielding 3-(pyridin-3-yloxy)azetidine .

Acylation with 4-(Trifluoromethyl)benzoyl Chloride

The free amine reacts with 4-(trifluoromethyl)benzoyl chloride in the presence of Et₃N:

- Conditions : CH₂Cl₂, 0°C → rt, 12 h.

- Product : (3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone.

Yield Optimization :

- Slow addition of acyl chloride minimizes dimerization.

- Use of molecular sieves absorbs HCl, driving the reaction forward.

Alternative Synthetic Routes

Reductive Amination

Azetidine-3-one intermediates can undergo reductive amination with 4-(trifluoromethyl)benzaldehyde, followed by Mitsunobu etherification. However, this route risks over-reduction of the ketone.

Solid-Phase Synthesis

Immobilizing the azetidine core on resin enables sequential functionalization, though scalability is limited.

Characterization and Analytical Data

Critical analytical benchmarks include:

- ¹H NMR : Peaks for azetidine protons (δ 3.5–4.2 ppm), pyridinyl aromatic signals (δ 7.2–8.5 ppm), and trifluoromethyl singlet (δ -63 ppm in ¹⁹F NMR).

- HPLC Purity : >98% using C18 column, acetonitrile/water gradient.

Industrial-Scale Considerations

- Cost Efficiency : Boc protection adds steps; alternatives like Fmoc may simplify purification.

- Safety : Hydride reductants (e.g., Red-Al) require strict temperature control.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Methanone Derivatives with Trifluoromethylphenyl Groups

Example 1: (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (Compound 16G)

- Structure: Shares the 4-(trifluoromethyl)phenyl and methanone groups but incorporates ethynyl and methoxyphenyl substituents on a pyridine ring .

Example 2: ((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Structure: Retains the 4-(trifluoromethyl)phenyl methanone group but replaces the azetidine-pyridin-3-yloxy moiety with a piperidine ring fused to a complex heterocycle (imidazo-pyrrolo-pyrazine) .

- The heterocyclic system may engage in additional hydrophobic or stacking interactions .

Role of the Azetidine-Pyridin-3-yloxy Moiety

The azetidine ring in the target compound introduces high ring strain , which can restrict conformational flexibility and enforce specific binding orientations. In contrast:

Trifluoromethylphenyl Group in Agrochemicals

This suggests a broader trend of incorporating trifluoromethylphenyl motifs to improve environmental persistence or membrane permeability.

Data Table: Structural and Functional Comparison

Research Findings and Inferences

Synthetic Strategies: The target compound’s synthesis likely diverges from Sonogashira coupling (used for Compound 16G) due to the absence of ethynyl groups. Azetidine ring formation may require specialized reagents or conditions .

Bioactivity Trends : The trifluoromethylphenyl group is recurrent in kinase inhibitors () and agrochemicals (), suggesting its versatility in modulating target interactions .

SAR Insights :

- Azetidine vs. Piperidine : Smaller rings may enforce tighter binding but reduce synthetic accessibility.

- Pyridin-3-yloxy vs. Heterocycles : Polar substituents like pyridin-3-yloxy could improve solubility compared to hydrophobic heterocycles in compounds.

Actividad Biológica

The compound (3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure comprises a pyridine ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group, which are crucial for its biological interactions.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focused on various substituted pyridazinones demonstrated that structural modifications could enhance the inhibitory activity against c-Met driven cell lines, which are implicated in several cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | c-Met |

| Compound B | 2.0 | c-Met |

| This compound | TBD | TBD |

2. Inhibition of Kinases

The compound has been explored for its ability to inhibit various kinases, particularly those involved in cancer progression. Kinase inhibitors are crucial in the development of targeted cancer therapies. The structure-activity relationship (SAR) studies have shown that modifications in the pyridine and azetidine rings can significantly affect kinase inhibition potency .

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. Similar compounds have been shown to possess antibacterial activity, indicating that the trifluoromethyl group may enhance lipophilicity and membrane penetration, thereby improving efficacy against bacterial strains .

Case Study 1: c-Met Inhibition

A detailed investigation into the c-Met inhibitory activity of related compounds revealed that structural variations at the phenyl ring influenced their potency. In vitro assays indicated that certain derivatives exhibited nanomolar IC50 values against c-Met .

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, derivatives with similar structures were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with a trifluoromethyl group displayed enhanced activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (3-(Pyridin-3-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with precursor preparation (e.g., azetidine and pyridine derivatives) followed by coupling under controlled conditions. Key steps include:

- Azetidine ring formation : Cyclization of 1,3-dihalopropanes with ammonia derivatives.

- Pyridinyloxy linkage : Nucleophilic substitution using pyridin-3-ol under basic conditions (e.g., K₂CO₃ in DMF).

- Methanone coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HCl) between azetidine and trifluoromethylphenyl carboxylic acid derivatives.

- Yield optimization : Use of high-purity reagents, inert atmospheres, and temperature control (60–80°C) improves efficiency .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyloxy protons at δ 7.1–8.5 ppm, azetidine ring protons at δ 3.5–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ~352.3 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying azetidine ring conformation .

Q. How do the trifluoromethyl and pyridinyloxy groups influence the compound’s chemical stability?

- Methodological Answer :

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation .

- Pyridinyloxy group : Susceptible to hydrolysis under acidic conditions; stability assays (e.g., pH 2–9 buffers, 37°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Comparative NMR analysis : Use deuterated solvents and internal standards (e.g., TMS) to identify impurities or stereoisomers.

- HPLC purity profiling : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) detect trace byproducts.

- Isotopic labeling : ¹⁵N/¹³C-labeled precursors clarify ambiguous peaks in complex spectra .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models binding affinities to receptors (e.g., kinases or GPCRs).

- MD simulations : GROMACS assesses conformational stability in lipid bilayers or aqueous environments.

- QSAR studies : Correlate substituent effects (e.g., trifluoromethyl size) with activity trends .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In vitro assays : Microsomal stability tests (human/rat liver microsomes, NADPH cofactor) measure half-life.

- CYP450 inhibition screening : Fluorescence-based assays identify enzyme interactions (e.g., CYP3A4/2D6).

- In vivo PK studies : Radiolabeled compound tracks bioavailability and clearance in rodent models .

Q. How do structural analogs with fluorine substitutions compare in reactivity and bioactivity?

- Methodological Answer :

- Comparative synthesis : Replace trifluoromethyl with difluoro or monofluoro groups to assess synthetic feasibility.

- Bioactivity profiling : Parallel testing in enzyme inhibition assays (e.g., IC₅₀ comparisons) reveals substituent effects.

- Thermodynamic solubility : Shake-flask method quantifies differences in aqueous solubility due to fluorine positioning .

Key Challenges & Future Directions

- Synthetic Scalability : Optimize catalytic systems (e.g., Pd-mediated cross-coupling) for gram-scale production .

- Target Identification : CRISPR-Cas9 screening libraries can pinpoint novel biological targets .

- Toxicity Mitigation : Structure-toxicity relationship (STR) studies reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.